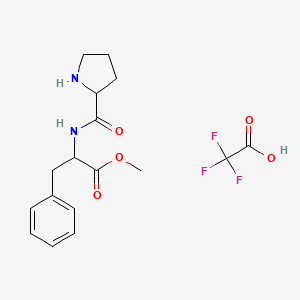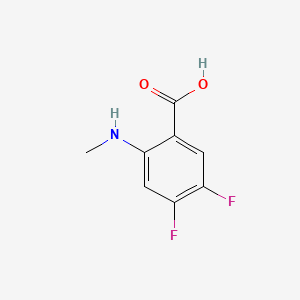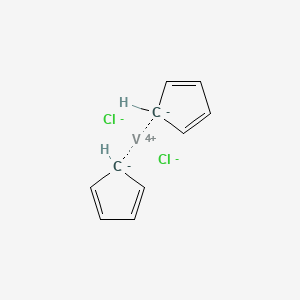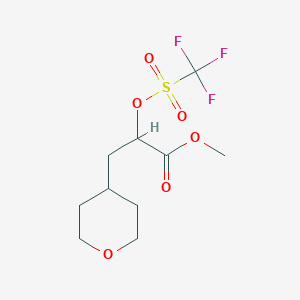![molecular formula C54H34N2 B14791673 9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is a complex organic compound that has garnered interest in the field of material science due to its unique structural properties. This compound is characterized by the presence of biphenyl and triphenylenyl groups, which contribute to its stability and electronic properties. It is primarily used in the development of high-performance electron transport materials (ETMs) due to its ability to promote electron mobility through intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole involves multiple steps, including the formation of biphenyl and triphenylenyl intermediates. The process typically begins with the preparation of biphenyl derivatives, followed by the introduction of triphenylenyl groups through a series of coupling reactions. The final step involves the cyclization of the intermediates to form the desired carbazole structure. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions .
Industrial Production Methods
In an industrial setting, the production of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in the formation of halogenated or alkylated carbazole derivatives .
Scientific Research Applications
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with high electron mobility.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is primarily based on its ability to facilitate electron transport through intermolecular π-π stacking interactions. These interactions enhance the compound’s electron mobility by creating a more ordered molecular structure. The molecular targets and pathways involved include the formation of stable charge-transfer complexes and the promotion of efficient charge separation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ)
- 2,4-Diphenyl-6-[4’-(2-triphenylenyl)[1,1’-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ)
Uniqueness
Compared to similar compounds, 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole exhibits higher electron mobility due to its unique structural arrangement. The presence of both biphenyl and triphenylenyl groups allows for stronger intermolecular interactions, resulting in improved electronic properties. This makes it a superior candidate for applications in electronic devices and materials science .
Properties
Molecular Formula |
C54H34N2 |
|---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-13-35(14-3-1)36-15-12-16-39(31-36)55-51-23-10-8-21-46(51)49-32-37(25-29-53(49)55)38-26-30-54-50(33-38)47-22-9-11-24-52(47)56(54)40-27-28-45-43-19-5-4-17-41(43)42-18-6-7-20-44(42)48(45)34-40/h1-34H |
InChI Key |
KFUGBPPOOYNNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)

![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)

![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)



![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)
